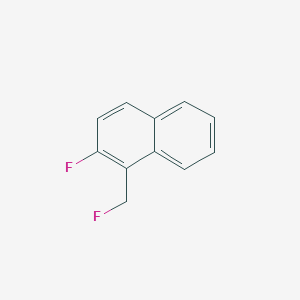

2-Fluoro-1-(fluoromethyl)naphthalene

Description

Significance of Fluorine in Organic Synthesis and Chemical Research

The introduction of fluorine into organic molecules is a powerful strategy in modern chemical research. Fluorine, being the most electronegative element, imparts unique properties to organic compounds. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which often enhances the metabolic and thermal stability of fluorinated molecules. wikipedia.orgnih.gov This stability is a highly desirable trait in the development of pharmaceuticals and advanced materials. ingentaconnect.com

Furthermore, replacing hydrogen with fluorine, an atom of only a slightly larger size, can lead to profound changes in a molecule's electronic properties without significant steric alteration. nih.gov These electronic effects can modulate a compound's acidity (pKa), lipophilicity, and binding affinity to biological targets. alfa-chemistry.com Consequently, organofluorine compounds are prevalent in pharmaceuticals—with over 20% of all drugs containing fluorine—and agrochemicals, where enhanced potency and stability are crucial. nih.gov

Key Physicochemical Effects of Fluorination:

| Property Modified | Consequence of Fluorine Substitution |

|---|---|

| Bond Strength | The C-F bond is exceptionally strong (~480 kJ/mol), leading to increased thermal and metabolic stability. wikipedia.org |

| Electronegativity | Fluorine's high electronegativity (3.98 on the Pauling scale) induces significant bond polarization, affecting molecular interactions and reactivity. nih.govnih.gov |

| Lipophilicity | Fluorination typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. alfa-chemistry.com |

| Conformation | Strategic fluorination can influence molecular conformation and stereochemistry due to electrostatic interactions. |

| Binding Affinity | Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing drug potency. alfa-chemistry.com |

Overview of Fluorinated Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Literature

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. When fluorine atoms are introduced into these structures, the resulting fluorinated PAHs (F-PAHs) often exhibit novel and useful properties, making them a subject of intense research. researchgate.net F-PAHs have garnered significant attention in materials science, particularly for their applications in organic electronics as semiconductors for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netmdpi.com

The incorporation of fluorine can systematically tune the electronic properties of PAHs. Research has shown that fluorination tends to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This modification is crucial for designing materials with specific charge-transport characteristics. Additionally, the introduction of fluorine can increase the solubility of otherwise poorly soluble PAHs in organic solvents without compromising the planarity of the π-conjugated system, which is vital for efficient charge transport. oup.com

Synthetic strategies for creating pinpoint-fluorinated PAHs—where fluorine atoms are placed at specific, predetermined positions—are an active area of research. Common methods include the Mallory reaction, Friedel-Crafts-type cyclizations, and Julia-Kocienski olefination followed by oxidative photocyclization, which allow for the regioselective synthesis of complex F-PAH structures. researchgate.netmdpi.comoup.com

Structural and Positional Isomerism in Fluorinated Naphthalene (B1677914) Derivatives

Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. In the case of fluorinated naphthalene derivatives, structural and positional isomerism plays a critical role in determining the compound's ultimate properties. The naphthalene core, composed of two fused benzene (B151609) rings, offers two distinct positions for monosubstitution: the alpha (α) positions (carbons 1, 4, 5, and 8) and the beta (β) positions (carbons 2, 3, 6, and 7). quora.com

This distinction means that even a simple monosubstituted fluoronaphthalene has two possible positional isomers: 1-fluoronaphthalene (B124137) and 2-fluoronaphthalene (B33398), each with unique physical and chemical characteristics. When multiple substituents are present, as in the case of 2-Fluoro-1-(fluoromethyl)naphthalene, the number of potential isomers increases significantly. The precise placement of the fluorine atom and the fluoromethyl group on the naphthalene scaffold dictates the molecule's electronic distribution, dipole moment, and steric profile. rsc.org This variation in structure at the molecular level can lead to substantial differences in macroscopic properties such as melting point, boiling point, solubility, and, crucially, biological activity or material performance. rsc.orgresearchgate.net For disubstituted naphthalenes with two different groups, there are 14 possible positional isomers. reddit.com

Positional Isomers of Monofluoronaphthalene:

| Isomer Name | Position of Fluorine | Molecular Formula | CAS Number |

|---|---|---|---|

| 1-Fluoronaphthalene | Alpha (C1) | C₁₀H₇F | 321-38-0 |

Research Landscape of this compound within Fluorinated Aromatic Systems

The specific compound this compound (CAS Number 62409-62-5) represents a precise arrangement of substituents on the naphthalene core. nih.gov However, a review of contemporary chemical literature indicates that dedicated research focusing exclusively on this particular isomer is limited. Its existence is noted in chemical databases, but extensive studies on its synthesis, properties, and applications are not widely published. nih.gov

Therefore, its research landscape is best understood by examining the context provided by related, more thoroughly studied compounds. The synthesis of fluoromethylated naphthalenes often involves halogen exchange reactions. For instance, 2,7-bis(fluoromethyl)naphthalene has been successfully prepared from its precursor, 2,7-bis(bromomethyl)naphthalene (B1600061), using a nucleophilic fluoride (B91410) source like cesium fluoride. researchgate.net This suggests a potential synthetic pathway to this compound could involve fluorination of a corresponding bromomethyl or hydroxymethyl precursor.

The electronic properties of this compound are influenced by the combined effects of its two distinct fluorine-containing substituents.

Aryl Fluoride (at C-2): The fluorine atom directly attached to the aromatic ring acts as a strong σ-electron acceptor (inductive effect) and a π-electron donor (resonance effect). nih.gov

Fluoromethyl Group (at C-1): The -CH₂F group is primarily an electron-withdrawing group due to the strong inductive effect of the fluorine atom.

The interplay of these electronic effects, dictated by their 1,2-peri substitution pattern, would create a unique charge distribution across the naphthalene ring system, influencing its reactivity and intermolecular interactions. While direct experimental data for this isomer is scarce, the extensive research on other fluorinated naphthalenes and PAHs provides a strong theoretical framework for predicting its chemical behavior and potential utility in areas such as liquid crystals, organic electronics, or as a building block in medicinal chemistry. researchgate.netkoha-ptfs.co.uk

Structure

3D Structure

Properties

CAS No. |

91624-86-1 |

|---|---|

Molecular Formula |

C11H8F2 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

2-fluoro-1-(fluoromethyl)naphthalene |

InChI |

InChI=1S/C11H8F2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7H2 |

InChI Key |

VWUWUZNPTNHBBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CF)F |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways in the Synthesis and Transformation of 2 Fluoro 1 Fluoromethyl Naphthalene

Radical Intermediates and Pathways in Fluorinated Naphthalene (B1677914) Synthesis

An alternative to nucleophilic pathways involves radical intermediates, often initiated by a single-electron transfer (SET) process. rsc.org Electrophilic fluorinating reagents, such as Selectfluor, can react with electron-rich aromatic compounds via an SET mechanism. rsc.orgresearchgate.net In this process, an electron is transferred from the naphthalene substrate to the fluorinating agent, generating a radical cation of the naphthalene and a radical of the fluorinating agent. rsc.org Subsequent fluorine transfer leads to the fluorinated product.

Photoredox catalysis has emerged as a powerful tool for generating fluoroalkyl radicals from readily available precursors. nih.govjove.com This methodology allows for the controlled generation of radical species under mild conditions, which can then be used to functionalize aromatic C-H bonds. For the synthesis of 2-Fluoro-1-(fluoromethyl)naphthalene, a strategy could involve the trifluoromethylation of a suitable naphthalene precursor, followed by partial reduction. The trifluoromethylation of aromatic compounds can be achieved using CF₃I in the presence of an iron(II) compound and an oxidant, which generates trifluoromethyl radicals. researchgate.net

The benzylic fluorination of aza-heterocycles with Selectfluor has been shown to proceed through a mechanism involving electron transfer from the substrate to Selectfluor, leading to the formation of a benzylic radical and subsequent C-F bond formation. bohrium.com This highlights the potential for radical-mediated C-H fluorination at the methyl group of a 1-methylnaphthalene (B46632) derivative.

| Mechanism | Description | Key Reagents/Conditions |

|---|---|---|

| Single-Electron Transfer (SET) | An electron is transferred from the aromatic substrate to an electrophilic fluorinating agent, forming a radical cation and a fluorine radical source. rsc.orgresearchgate.net | Selectfluor (F-TEDA-BF₄) with electron-rich arenes. rsc.org |

| Photoredox Catalysis | Visible light is used to excite a photocatalyst, which then initiates a radical reaction through electron transfer with a fluorinating agent precursor. nih.govjove.com | Ruthenium or Iridium-based photocatalysts with fluoroalkyl sources. researchgate.net |

| Radical C-H Fluorination | A radical is generated at a specific C-H bond (e.g., benzylic position), which is then trapped by a fluorine source. bohrium.comrsc.org | N-oxyl radicals or other radical initiators with electrophilic fluorine sources. rsc.org |

Role of Transition Metal Complexes in Catalytic Fluorination Processes

Transition metal catalysis has become indispensable for the synthesis of aryl fluorides, offering pathways that are often more efficient and selective than traditional methods. nih.govrsc.org Palladium and copper complexes are the most extensively studied catalysts for this purpose.

Palladium-catalyzed fluorination typically involves a Pd(0)/Pd(II) catalytic cycle. acsgcipr.org The cycle commences with the oxidative addition of an aryl halide or triflate to a Pd(0) complex. acsgcipr.orgresearchgate.net This is followed by a halide exchange step with a fluoride (B91410) source, and the final, often challenging, step is the reductive elimination of the aryl fluoride from the Pd(II) complex to regenerate the Pd(0) catalyst. acsgcipr.orgresearchgate.net The choice of ligand is crucial for facilitating the C-F reductive elimination, with sterically hindered biaryl phosphine (B1218219) ligands often being employed. acsgcipr.orgnih.gov Mechanistic studies have revealed that in some cases, the active ligand is a modified version of the one initially added, formed in situ during the reaction. acs.org

Copper-catalyzed fluorination has also been developed, often proceeding through a Cu(I)/Cu(III) catalytic cycle. acs.orgrsc.org This mechanism involves the oxidative addition of an aryl halide to a Cu(I) complex, followed by halide exchange and reductive elimination of the aryl fluoride from a Cu(III) intermediate. acs.org The presence of a directing group on the aryl halide substrate can significantly enhance the rate of oxidative addition, enabling the fluorination of less reactive aryl bromides and chlorides. rsc.orgnih.gov

| Catalyst System | Proposed Catalytic Cycle | Key Steps | Substrates |

|---|---|---|---|

| Palladium(0)/Ligand | Pd(0)/Pd(II) | Oxidative Addition, Halide Exchange, Reductive Elimination. acsgcipr.org | Aryl Triflates, Aryl Bromides. researchgate.netnih.gov |

| Copper(I)/Ligand | Cu(I)/Cu(III) | Oxidative Addition, Halide Exchange, Reductive Elimination. acs.org | Aryl Halides (I, Br, Cl). acs.orgnih.gov |

Solvation Effects and Kinetic Studies in Fluorination Reactions

The solvent plays a critical role in nucleophilic fluorination reactions due to its influence on the reactivity of the fluoride ion. researchgate.net In protic solvents, fluoride is strongly solvated through hydrogen bonding, which significantly reduces its nucleophilicity. stackexchange.com Aprotic polar solvents, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), are generally preferred as they solvate the counter-cation more effectively than the fluoride anion, leaving the fluoride ion more "naked" and nucleophilic. researchgate.net

However, even in aprotic solvents, ion pairing between the fluoride anion and its counter-cation can decrease its reactivity. researchgate.net The use of large, weakly coordinating cations like tetrabutylammonium (B224687) can mitigate this effect. researchgate.net Kinetic studies of the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and primary aromatic amines have provided quantitative data on the rates of nucleophilic aromatic substitution. rsc.org Theoretical studies have shown that while gas-phase fluorodenitration reactions are fast and thermodynamically favorable, the high solvation energy of the fluoride ion in solution creates a significant activation barrier. researchgate.net The synergistic effect of combining an ionic liquid with a tert-alcohol has been shown to enhance fluoride nucleophilicity while minimizing side reactions. organic-chemistry.org

| Solvent Type | Effect on Fluoride Nucleophilicity | Reason |

|---|---|---|

| Protic (e.g., water, methanol) | Decreased | Strong solvation of F⁻ via hydrogen bonding, stabilizing the ion and reducing its reactivity. stackexchange.com |

| Aprotic Polar (e.g., DMSO, DMF) | Increased | Solvates the counter-cation, leaving a more "naked" and reactive F⁻ anion. researchgate.net |

| Aprotic Nonpolar (e.g., toluene) | Low | Poor solubility of fluoride salts. |

Chemo-, Regio-, and Stereoselectivity in Fluorination of Naphthalene Derivatives

Achieving selectivity is a major challenge in the functionalization of complex molecules like naphthalene derivatives. Chemoselectivity involves differentiating between multiple reactive sites. For instance, in a molecule with both a hydroxyl group and a leaving group on the naphthalene core, the choice of fluorinating agent and conditions will determine whether O-fluorination or SNAr occurs.

Regioselectivity, the control of substitution at a particular position, is governed by both electronic and steric factors. In electrophilic aromatic substitution, the directing effect of existing substituents on the naphthalene ring is paramount. youtube.com In radical C-H trifluoromethylation of aromatic compounds, mixtures of regioisomers are often formed due to the high reactivity of the CF₃ radical. chemrxiv.org However, the use of cyclodextrins as additives has been shown to control regioselectivity by encapsulating the substrate and sterically shielding certain positions from attack. chemrxiv.org For transition metal-catalyzed C-H activation/fluorination, directing groups can be employed to achieve high regioselectivity. nih.gov

Stereoselectivity is relevant when a new stereocenter is created during the fluorination process. For example, the enantioselective fluorination of β-ketoesters and oxindoles has been achieved using chiral transition metal complexes. nih.gov While the synthesis of this compound from achiral precursors does not inherently involve stereoselectivity, subsequent transformations of the fluoromethyl group could.

Reactivity of Fluoromethyl Groups in Aromatic Systems

The trifluoromethyl group is known for its high stability and electron-withdrawing nature. However, the reactivity of a monofluoromethyl group, as in this compound, is expected to be different. The C-F bond is strong, but the presence of the fluorine atom can influence the reactivity of the adjacent C-H bonds in the methyl group and the aromatic ring.

The electron-withdrawing nature of the fluoromethyl group deactivates the aromatic ring towards electrophilic substitution. youtube.com Conversely, it can activate the ring towards nucleophilic attack, particularly at positions ortho and para to the fluoromethyl group. The reactivity of the trifluoromethyl group itself has been explored, with some reactions leading to its replacement by a nucleophile in an SNAr-type reaction, where the CF₃ group acts as a leaving group. acs.org More recent research has focused on the selective transformation of a single C-F bond within a trifluoromethyl group. While these studies focus on CF₃ groups, they provide a basis for understanding the potential transformations of the CH₂F group. The benzylic C-H bonds in the fluoromethyl group could be susceptible to radical abstraction or deprotonation followed by functionalization.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Fluoro 1 Fluoromethyl Naphthalene

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 2-Fluoro-1-(fluoromethyl)naphthalene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships.

¹⁹F NMR is a highly sensitive technique that provides distinct signals for fluorine atoms in different chemical environments. aip.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal probe. aip.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the naphthalene (B1677914) ring and the fluorine atom in the fluoromethyl group.

The chemical shifts of these fluorine nuclei are influenced by their electronic surroundings. The fluorine atom attached directly to the aromatic ring (C2-F) would likely appear in a region typical for aryl fluorides, while the fluorine in the -CH₂F group would have a characteristic shift in the aliphatic fluorine region. aip.org For instance, in the analogue 2,7-bis(fluoromethyl)naphthalene, the fluoromethyl group's fluorine atoms would present a specific signal that can be used as a reference point.

Furthermore, ¹⁹F NMR provides crucial information through spin-spin coupling. The two fluorine atoms in the target molecule would likely exhibit a through-space coupling (⁵JFF) if they are in close proximity. Additionally, coupling to neighboring protons (²JHF for the -CH₂F group and ³JHF, ⁴JHF for the aromatic fluorine) would split the ¹⁹F signals into complex multiplets, providing valuable connectivity data. researchgate.net

Table 1: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Coupling Constants |

|---|---|---|---|

| C2-F | -110 to -130 | ddd (doublet of doublet of doublets) | ³JHF, ⁴JHF, ⁵JFF |

| -CH₂F | -200 to -220 | dt (doublet of triplets) | ²JHF, ⁵JFF |

Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on typical ranges for similar functional groups.

Two-dimensional NMR experiments are indispensable for assembling the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. mdpi.com For this compound, COSY would establish the connectivity of the protons on the naphthalene ring system, showing which protons are adjacent to one another. It would also show a correlation between the methylene (B1212753) protons (-CH₂F) and any adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). mdpi.com This would definitively assign the carbon signals for all protonated carbons in the naphthalene ring and the fluoromethyl group.

By combining the information from these experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved. For example, in studies of substituted naphthalenes, these 2D techniques are routinely used to confirm the exact placement of various functional groups. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary. thermofisher.comyoutube.com

For this compound, key vibrational modes would include:

C-F Stretching: The carbon-fluorine bond gives rise to strong absorptions in the IR spectrum, typically in the 1000-1400 cm⁻¹ region. nih.gov The aromatic C-F stretch and the aliphatic C-F stretch are expected to have distinct frequencies. In the IR spectrum of the analogue 2,7-bis(fluoromethyl)naphthalene, characteristic C-F stretching bands are observed. researchgate.net

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the naphthalene ring produces a series of bands in the 1400-1650 cm⁻¹ region.

-CH₂- Bending: The scissoring and rocking modes of the methylene group would be visible in the fingerprint region of the IR spectrum.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring system, which are often weak in the IR spectrum. The combination of both FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group/Vibration | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | FT-IR, Raman | 3050-3150 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂F) | FT-IR, Raman | 2900-3000 | Medium |

| Aromatic C=C Stretch | FT-IR, Raman | 1400-1650 | Medium-Strong |

| Aliphatic C-F Stretch (-CH₂F) | FT-IR | 1000-1100 | Strong |

| Aromatic C-F Stretch | FT-IR | 1200-1300 | Strong |

Note: These are generalized predictions based on data for related compounds like 2,7-bis(fluoromethyl)naphthalene and other fluorinated aromatics. researchgate.netnih.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. benthamopen.com

For this compound (C₁₁H₈F₂), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺˙).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragments provides a roadmap of the molecule's structure. Key predicted fragmentation pathways for this compound include:

Loss of a fluorine atom: A peak corresponding to [M-F]⁺ could arise from either the aryl or the methyl fluorine.

Loss of HF: A peak at [M-HF]⁺ is a common fragmentation pathway for fluoroalkanes.

Loss of the fluoromethyl group: Cleavage of the benzylic bond could lead to the formation of a stable naphthyl cation, [M-CH₂F]⁺.

Formation of a tropylium-like ion: Rearrangements common to benzylic systems could occur.

In the mass spectrum of the analogue 2,7-bis(fluoromethyl)naphthalene, the molecular ion peak is observed along with significant fragments corresponding to the loss of HF and the formation of a highly stable [M-CH₂F]⁺ ion, which is the base peak. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Proposed Structure | Predicted m/z | Notes |

|---|---|---|---|

| [C₁₁H₈F₂]⁺˙ | Molecular Ion | 178 | Confirmation of molecular weight |

| [C₁₁H₈F]⁺ | Loss of F | 159 | |

| [C₁₁H₇F₂]⁺ | Loss of H | 177 | |

| [C₁₁H₇F]⁺˙ | Loss of HF | 158 | Common for fluorinated compounds |

| [C₁₀H₇F]⁺ | Loss of CH₂F | 145 | Likely a very stable fragment |

Note: m/z values are for the most abundant isotopes.

X-ray Crystallography for Solid-State Molecular Structure Determination of Analogues

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography of closely related analogues provides invaluable, unambiguous information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions. researchgate.net

Studying the crystal structures of compounds like 1-fluoronaphthalene (B124137), 2-fluoronaphthalene (B33398), or other substituted naphthalenes can offer insights into how the fluorine and fluoromethyl substituents influence the crystal packing. aip.org For instance, C-H···F hydrogen bonds and π-π stacking interactions are common in the crystal structures of fluorinated aromatic compounds and would be expected to play a role in the solid-state structure of the target molecule. These interactions can dictate the material's physical properties. The analysis of fluoronaphthalene impurity centers in crystalline naphthalene has provided detailed information on molecular arrangement and interactions within a crystal lattice. aip.org

Emerging Spectroscopic Methods for C-F Bond Detection and Characterization

The carbon-fluorine bond, due to its unique properties of high strength and polarity, is a subject of ongoing research. Emerging spectroscopic techniques aim to provide more detailed information about this crucial functional group. One such area is Carbon-Fluorine Spectroscopy, also known as Fluoro-Raman Spectroscopy. This technique focuses on a characteristic optical signature of the C-F bond in the fingerprint spectral area of 500-800 cm⁻¹, allowing for highly specific and sensitive detection. While not yet a routine laboratory method, such specialized techniques could in the future offer a more nuanced understanding of the C-F bonds in molecules like this compound, distinguishing subtle differences in their electronic environments and interactions.

Computational Chemistry and Theoretical Studies of 2 Fluoro 1 Fluoromethyl Naphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. DFT calculations for 2-Fluoro-1-(fluoromethyl)naphthalene involve solving the Kohn-Sham equations to approximate the electron density and, from it, derive the molecule's energy and other properties.

Geometry optimization is a primary step in these calculations. By finding the minimum energy conformation, DFT can predict key structural parameters such as bond lengths and angles. For fluorinated naphthalenes, DFT methods, often paired with basis sets like 6-311G(d,p) or larger, provide reliable geometric data. While specific experimental data for this compound is scarce, calculations on related molecules like 1-fluoronaphthalene (B124137) and 2-fluoronaphthalene (B33398) show excellent agreement between DFT-calculated and experimentally measured rotational constants, validating the accuracy of the theoretical approach.

Table 1: Representative Calculated Bond Lengths in Fluoronaphthalenes

| Bond | Typical Calculated Length (Å) | Method/Basis Set |

|---|---|---|

| C-F (Aromatic) | 1.35 - 1.37 | B3LYP/6-311+G(d,p) |

| C-C (Aromatic) | 1.37 - 1.43 | B3LYP/6-311+G(d,p) |

| C-F (Alkyl) | 1.38 - 1.40 | B3LYP/6-311+G(d,p) |

| C-H (Aromatic) | ~1.08 | B3LYP/6-311+G(d,p) |

Note: These are typical ranges derived from computational studies on various fluorinated aromatic compounds. The exact values for this compound would require a specific calculation.

Prediction of Reactive Sites and Regioselectivity in Naphthalene (B1677914) Fluorination

DFT is instrumental in predicting the most likely sites for chemical reactions, such as electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the electronic properties of the substituted naphthalene ring. Two key concepts derived from DFT calculations are Fukui functions and electrostatic potential (ESP) maps.

The Fukui function () indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. For an electrophilic attack, the relevant function, , highlights regions most susceptible to losing electron density, which correspond to the most nucleophilic sites. wikipedia.orgjeires.com In a substituted naphthalene, the carbon atoms with the highest values for the condensed Fukui function () are the predicted sites of electrophilic attack. jeires.comschrodinger.com

The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. walisongo.ac.id Regions of negative potential (typically colored red or yellow) are electron-rich and are attractive to electrophiles, while regions of positive potential (blue) are electron-poor. researchgate.net For this compound, the two fluorine-containing substituents are electron-withdrawing. The fluorine on the ring deactivates it towards electrophilic attack, primarily through a strong inductive effect. The ESP map would show a less negative (less red) potential on the substituted ring compared to unsubstituted naphthalene. The directing effects of the substituents would determine the most probable positions for further substitution on the unsubstituted ring.

Table 2: Conceptual Prediction of Electrophilic Attack

| Method | Predicted Reactive Sites | Rationale |

|---|---|---|

| Fukui Function () | Carbons with the highest condensed Fukui values. | These atoms are most willing to donate electron density to an incoming electrophile. |

| Electrostatic Potential (ESP) | Regions of most negative potential (electron-rich). | These areas represent the points of strongest electrostatic attraction for an electrophile. |

Analysis of C-F Bond Characteristics and Electrostatic Potentials in Fluoronaphthalenes

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, a property that DFT calculations can quantify. The calculated bond dissociation energy (BDE) provides a measure of the bond's strength. High-level quantum chemical methods have been used to create extensive databases of C-F BDEs, which typically range from 400 to 550 kJ/mol for perfluoroalkyl substances. nih.gov The specific BDE for the aryl and alkyl C-F bonds in this compound will be influenced by their local chemical environment.

The high electronegativity of fluorine significantly impacts the molecule's electrostatic potential. acs.org The fluorine atoms create localized regions of negative potential, while the adjacent carbon atoms become more positive. researchgate.net On the broader molecular surface, particularly over the aromatic rings, highly fluorinated aromatics can exhibit a positive potential, a consequence of the strong electron-withdrawing nature of fluorine. This feature influences intermolecular interactions, such as C-H···F hydrogen bonds and π-stacking, which are critical in the solid state and for molecular recognition.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling allows for the detailed exploration of reaction pathways, providing a dynamic picture that complements the static view from geometry optimization. By mapping the potential energy surface, chemists can identify transition states and intermediates, which are crucial for understanding reaction kinetics and mechanisms.

Energy Profiles and Thermodynamic Stabilities of Intermediates

A reaction energy profile plots the energy of a system as it progresses along the reaction coordinate from reactants to products. researchgate.net For a reaction involving this compound, such as an electrophilic aromatic substitution, the profile would show the relative energies of the reactants, the intermediate (an arenium ion or sigma complex), the transition states connecting them, and the final products.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of a system. By solving Newton's equations of motion for a system of interacting atoms, MD can explore the accessible conformational space.

For a relatively rigid molecule like this compound, the primary application of MD would be to study the rotation around the C-C single bond connecting the fluoromethyl group to the naphthalene ring. While the barrier to this rotation is expected to be relatively low, MD simulations could identify the most populated conformations and the dynamics of interconversion between them. In more complex environments, such as in solution or interacting with a biological target, MD can reveal how intermolecular forces influence the molecule's preferred shape and orientation. Techniques like accelerated MD can be used to enhance the sampling of conformational space, revealing motions that might occur over longer timescales.

Theoretical Insights into the Impact of Fluorine on Aromaticity and Electronic Properties of Naphthalene

The introduction of fluorine substituents can modulate the aromaticity and electronic properties of the naphthalene system. Aromaticity, a key concept in organic chemistry, is associated with cyclic delocalization of π-electrons, leading to enhanced stability.

One of the most widely used computational methods to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS) . wikipedia.org This method involves placing a "ghost" atom (a point with no basis functions or electrons) at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value signifies a paratropic current, associated with antiaromaticity. wikipedia.orggithub.io For naphthalene, NICS calculations confirm its aromatic character, though studies on polyacenes show that the aromaticity per ring is slightly less than that of benzene (B151609). nih.gov Fluorine, as an electronegative substituent, withdraws electron density from the ring, which can lead to a slight reduction in the diatropic ring current and thus a less negative NICS value, indicating a minor decrease in aromaticity.

Table 4: Predicted Effects of Fluorine on Naphthalene Properties

| Property | Effect of Fluorine Substitution | Theoretical Rationale |

|---|---|---|

| Aromaticity (NICS) | Slight decrease (NICS value becomes less negative). | Electron withdrawal by fluorine reduces π-electron delocalization and the induced diatropic ring current. |

| HOMO/LUMO Energies | Both are lowered in energy. | Inductive electron withdrawal stabilizes all molecular orbitals. |

| HOMO-LUMO Gap | Generally increases. | The LUMO is often stabilized more than the HOMO, widening the energy gap. |

| Reactivity | Decreased reactivity towards electrophiles. | Lower HOMO energy and reduced electron density in the ring make it a weaker nucleophile. |

Computational Design Principles for Novel Fluorinated Naphthalene Derivatives

The strategic design of novel fluorinated naphthalene derivatives, building upon the scaffold of this compound, is significantly enhanced by the application of computational chemistry and theoretical studies. These in silico methods provide a predictive framework to understand how structural modifications influence molecular properties, thereby guiding synthetic efforts toward compounds with desired characteristics. The core principles of this computational design involve a systematic evaluation of electronic properties, molecular geometry, and intermolecular interactions to establish robust structure-property relationships.

A primary focus of the computational design process is the modulation of the electronic landscape of the naphthalene core. The introduction of fluorine and fluorinated methyl groups, as in this compound, already imparts significant changes to the electronic distribution of the parent naphthalene molecule due to the high electronegativity of fluorine. Density Functional Theory (DFT) calculations are a cornerstone for quantifying these effects. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately model how additional substituents would further alter the electronic properties. mdpi.com For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the naphthalene ring can be simulated to predict their impact on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity, kinetic stability, and optical and electronic properties of the molecule. nih.govresearchgate.net Computational studies allow for the systematic screening of a virtual library of derivatives to identify candidates with a tailored energy gap. For example, designing novel organic semiconductors might involve adding substituents that narrow this gap. nih.gov The calculated effects of various substituents on the HOMO-LUMO gap of a generic naphthalene system can serve as a guide.

Table 1: Predicted Impact of Additional Substituents on the HOMO-LUMO Energy Gap of a Fluorinated Naphthalene System

| Substituent Group | Type | Predicted Effect on HOMO-LUMO Gap | Rationale |

|---|---|---|---|

| Amino (-NH₂) | Strong EDG | Significant Decrease | Raises HOMO energy level considerably. nih.gov |

| Methoxy (B1213986) (-OCH₃) | Moderate EDG | Decrease | Raises HOMO energy level. |

| Methyl (-CH₃) | Weak EDG | Slight Decrease | Inductively donates electron density. nih.gov |

| Cyano (-CN) | Strong EWG | Increase | Lowers both HOMO and LUMO, with a greater effect on LUMO. mdpi.com |

| Nitro (-NO₂) | Strong EWG | Significant Increase | Strongly lowers the LUMO energy level. mdpi.com |

Another key design principle involves the optimization of molecular geometry and the analysis of conformational preferences. For a molecule like this compound, the orientation of the fluoromethyl group relative to the naphthalene plane is crucial. Potential energy surface (PES) scans can be computationally performed to determine rotational barriers and identify the most stable conformers. nih.gov This information is vital as the conformation can significantly affect crystal packing and, consequently, the bulk properties of a material.

Furthermore, computational methods are instrumental in predicting and understanding non-covalent interactions, which are critical in the design of materials like liquid crystals or solid-state semiconductors. nih.govnih.gov Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts (e.g., C-H···F hydrogen bonds, π-π stacking) in a simulated crystal lattice. mdpi.commdpi.com By understanding how the fluorine and fluoromethyl groups of the parent molecule direct these interactions, novel derivatives can be designed to encourage specific packing motifs, such as herringbone or slipped-stack arrangements, to optimize properties like charge transport. researchgate.net

The design of novel derivatives is often goal-oriented. For instance, if the objective is to create new nonlinear optical (NLO) materials, computational design would focus on maximizing the molecule's hyperpolarizability. This is typically achieved by creating a "push-pull" system, where an EDG and an EWG are placed at opposite ends of the conjugated naphthalene system to facilitate intramolecular charge transfer. mdpi.com Quantum chemical calculations can predict these NLO properties, guiding the selection and placement of functional groups.

Table 2: Computational Parameters for Designing Functional Naphthalene Derivatives

| Target Application | Key Computational Parameter(s) | Design Strategy | Relevant Computational Method(s) |

|---|---|---|---|

| Organic Semiconductor | HOMO-LUMO Gap, Charge Mobility | Introduce EWGs/EDGs to tune the gap; optimize for favorable π-stacking. | DFT, Time-Dependent DFT (TD-DFT), Molecular Dynamics |

| Fluorescent Probe | Excitation/Emission Wavelengths, Quantum Yield | Create extended π-conjugation; introduce groups that promote specific electronic transitions. | TD-DFT, Configuration Interaction Singles (CIS) |

| Nonlinear Optical Material | (Hyper)polarizability | Design push-pull systems with strong donor and acceptor groups. | DFT, Hartree-Fock with corrections (e.g., MP2) |

Strategic Applications in Organic Synthesis and Material Science Beyond Direct Utility

2-Fluoro-1-(fluoromethyl)naphthalene as a Synthetic Precursor in Complex Molecule Construction

While direct, widespread applications of this compound as a starting material are not extensively documented, its structure suggests significant potential as a synthetic precursor. The presence of a benzylic fluoride (B91410) in the fluoromethyl group offers a reactive site for various transformations. The synthesis of a related compound, 2,7-bis(fluoromethyl)naphthalene, has been achieved through a halogen exchange reaction, starting from 2,7-bis(bromomethyl)naphthalene (B1600061) and using cesium fluoride as the nucleophilic fluoride source. researchgate.netresearchgate.net This method highlights a viable strategy for introducing the fluoromethyl moiety onto a naphthalene (B1677914) core.

The reactivity of the benzylic C-F bond in the -CH₂F group allows this compound to act as a precursor for more complex molecules. This group can participate in nucleophilic substitution reactions or serve as a building block in coupling reactions, enabling the extension of the carbon skeleton. The fluorine atom directly attached to the aromatic ring, by contrast, is much less reactive towards nucleophilic substitution but plays a crucial role in modifying the electronic properties of the naphthalene system, influencing the reactivity of other positions on the ring. This dual functionality makes it a potentially valuable intermediate for constructing complex, selectively fluorinated organic structures.

Role of Fluorinated Naphthalene Scaffolds in Designing Advanced Organic Materials

Fluorinated naphthalene scaffolds are critical components in the design of advanced organic materials, particularly in the field of organic electronics. The rigid, planar structure of the naphthalene core facilitates π-π stacking, which is essential for charge transport, while the addition of fluorine atoms provides a powerful tool for tuning the material's electronic properties and solid-state organization. rsc.orgresearchgate.net

The introduction of fluorine, a highly electronegative atom, has several predictable and desirable effects. It generally lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgresearchgate.net This modification can facilitate electron injection and enhance the material's stability against oxidative degradation, which is a common failure mechanism in organic electronic devices. rsc.orgresearchgate.net Furthermore, non-covalent interactions involving fluorine, such as C–H···F hydrogen bonds, can influence the intermolecular packing in the solid state, which in turn affects charge carrier mobility. researchgate.net

Conjugated Polymers and Optoelectronic Materials

Fluorinated naphthalene scaffolds have been extensively incorporated into conjugated polymers for optoelectronic applications, most notably in the form of naphthalene diimides (NDIs). NDI-based polymers are a prominent class of n-type semiconductors used in organic field-effect transistors (OFETs) and as electron acceptors in all-polymer solar cells. acs.org

The strategic fluorination of the NDI core or adjacent monomer units in the polymer backbone is a proven method to enhance device performance. For instance, incorporating fluorine atoms into an NDI-benzothiadiazole copolymer was shown to lower the HOMO energy level, leading to increased electron mobility in OFETs. nih.govrsc.org In one study, the fluorinated polymer exhibited an electron mobility of 0.258 cm² V⁻¹ s⁻¹, a significant increase compared to its non-fluorinated counterpart, which showed a more balanced ambipolar transport with an electron mobility of 0.086 cm² V⁻¹ s⁻¹. nih.govrsc.org Similarly, attaching fluorine-containing branched side chains to NDI-based polymers is another strategy to influence molecular packing and achieve good n-type semiconductor performance. bohrium.com

| Polymer System | Fluorination Site | Electron Mobility (μe) | Hole Mobility (μh) | Reference |

|---|---|---|---|---|

| NDI-Benzothiadiazole (Non-fluorinated) | None | 0.086 cm² V⁻¹ s⁻¹ | 0.073 cm² V⁻¹ s⁻¹ | rsc.org |

| NDI-Benzothiadiazole (Fluorinated) | Benzothiadiazole unit | 0.258 cm² V⁻¹ s⁻¹ | 2.4 × 10⁻³ cm² V⁻¹ s⁻¹ | rsc.org |

| NDI with Fluorinated Side Chains | Alkyl side chains | 1.83 × 10⁻² cm² V⁻¹ s⁻¹ | Not reported | bohrium.com |

| Core-Fluorinated NDI | Naphthalene core | 0.1 cm² V⁻¹ s⁻¹ | Not reported | nih.gov |

Rational Design of Fluorinated Scaffolds for Specific Chemical Functionality

The rational design of fluorinated scaffolds is a cornerstone of modern materials chemistry. researchgate.netnih.gov The predictable electronic effects of fluorine allow chemists to fine-tune material properties for specific applications. The primary goals of incorporating fluorine into organic semiconductors include:

Lowering LUMO Energy Levels: The strong electron-withdrawing nature of fluorine stabilizes the LUMO, making it easier for electrons to be injected into the material. This is a key requirement for efficient n-type semiconductors. rsc.orgnih.gov

Improving Air Stability: By lowering the HOMO level, fluorination makes the material less susceptible to oxidation by air, thereby increasing the operational stability of the resulting electronic devices. rsc.orgresearchgate.net

Controlling Molecular Packing: Fluorine can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can be leveraged to control the self-assembly and packing of molecules in thin films. researchgate.net This structural control is crucial for optimizing charge transport pathways.

Modulating Solubility and Processing: Attaching fluorinated side chains can alter the solubility of conjugated polymers, which is a critical parameter for solution-based processing techniques like printing. bohrium.com

This design-led approach, where fluorine atoms are precisely placed to achieve a desired electronic or physical outcome, has been instrumental in advancing the performance of organic electronic materials. nih.gov

Intermediates for the Synthesis of Fluorinated Polycyclic Aromatic Hydrocarbons

Fluorinated naphthalenes, including structures analogous to this compound, are valuable intermediates for the synthesis of larger, more complex fluorinated polycyclic aromatic hydrocarbons (F-PAHs). oup.com F-PAHs are of significant interest for their potential use as n-type semiconductors in electronic devices. nih.gov

Several synthetic strategies can be envisioned where a fluorinated naphthalene derivative serves as a key building block. For example, intramolecular cyclization reactions, such as the Mallory reaction (photocyclization of stilbene (B7821643) derivatives), are powerful methods for constructing F-PAHs. nih.gov A precursor like this compound could be chemically modified to create a stilbene-type structure that, upon photocyclization, would yield a larger, specifically fluorinated PAH. Other methods, such as Friedel-Crafts-type cyclizations of fluoroalkenes and transition-metal-catalyzed annulation reactions, are also central to the synthesis of F-PAHs and can utilize fluoronaphthalene precursors. oup.com The strategic placement of fluorine on the starting naphthalene ring allows for the synthesis of F-PAHs with precisely controlled fluorine substitution patterns, which is essential for tuning their final electronic properties.

Future Research Directions and Challenges in the Chemistry of 2 Fluoro 1 Fluoromethyl Naphthalene

Development of More Sustainable and Cost-Effective Fluorination Methodologies

A primary challenge in the synthesis of fluorinated compounds like 2-Fluoro-1-(fluoromethyl)naphthalene is the reliance on traditional fluorination methods that are often hazardous, costly, and environmentally detrimental. The development of more sustainable and economically viable fluorination techniques is a critical area of future research.

Current research efforts are focused on replacing hazardous reagents such as sulfur tetrafluoride (SF4) and diethylaminosulfur trifluoride (DAST) with safer alternatives. The principles of "green chemistry" are being increasingly applied to fluorination, emphasizing the use of abundant, non-toxic catalysts and environmentally benign solvents like water. The high cost of many fluorinating agents also presents a significant economic hurdle. Future research will likely concentrate on developing catalytic methods that utilize more affordable and abundant fluorine sources, such as fluoride (B91410) salts. The design of highly efficient and recyclable catalysts is another key objective to enhance the economic and environmental sustainability of producing fluorinated naphthalenes.

| Challenge | Potential Solution | Key Research Area |

| Hazardous Reagents | Development of milder and safer fluorinating agents. | Green fluorination chemistry. |

| Harsh Reaction Conditions | Utilization of catalysis to lower reaction energy barriers. | Design of novel and efficient catalyst systems. |

| Expensive Fluorine Sources | Employing abundant fluoride salts (e.g., KF, NaF). | Catalytic activation of carbon-fluorine (C-F) bonds. |

| Waste Generation | Designing atom-economical reactions and recyclable catalysts. | Process optimization and application of green chemistry principles. |

Advancements in Asymmetric Synthesis of Chiral Fluorinated Naphthalene (B1677914) Derivatives

The introduction of chirality into fluorinated molecules can dramatically influence their biological activity. For this compound, the carbon atom attached to the fluoromethyl group can become a stereocenter with further substitution, making the development of asymmetric synthetic methods crucial.

Current approaches often employ chiral catalysts or auxiliaries to control the stereochemical outcome of fluorination reactions. However, the unique properties of the fluorine atom, such as its high electronegativity and small size, pose significant challenges to achieving high levels of stereocontrol. Future research will focus on designing novel chiral catalysts specifically for fluorination reactions. Organocatalysis presents a promising metal-free and environmentally friendly alternative for asymmetric fluorination. Additionally, the use of enzymatic and biocatalytic methods for synthesizing enantiomerically pure fluorinated compounds is an emerging field with great potential for application to naphthalene systems.

Exploration of Novel Reactivity Patterns for Fluoromethyl Naphthalenes

The fluoromethyl group in this compound imparts unique reactivity to the molecule. The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine influence the reactivity of both the naphthalene ring and the methyl group. A key area for future investigation is the systematic exploration of these novel reactivity patterns.

The C-H bonds of the fluoromethyl group are activated, making them potential sites for further functionalization, which could lead to the synthesis of more complex and tailored naphthalene derivatives. The fluorine atom can also act as a directing group in electrophilic aromatic substitution reactions, enabling regioselective functionalization of the naphthalene core. A thorough understanding of these reactivity patterns, aided by computational studies, will be essential for expanding the synthetic utility of this compound and related compounds.

Integration of Artificial Intelligence and Machine Learning in Fluorinated Naphthalene Design and Synthesis

The vast number of potential fluorinated naphthalene derivatives makes their systematic exploration by traditional methods a formidable task. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the design and synthesis of new fluorinated naphthalenes with desired properties.

AI and ML algorithms can be trained on existing data to predict the properties of novel compounds, identify promising synthetic routes, and optimize reaction conditions. For instance, machine learning models can predict the biological activity of different fluorinated naphthalene isomers, helping researchers to prioritize the synthesis of the most promising candidates. In synthesis, AI tools can assist in retrosynthetic analysis, proposing efficient pathways to target molecules. This data-driven approach has the potential to significantly reduce the time and resources required for the discovery of new functional molecules.

| Application Area | AI/ML Tool | Potential Impact |

| Compound Design | Predictive and generative models. | Rapid identification of candidate molecules with desired properties. |

| Synthesis Planning | Retrosynthesis prediction algorithms. | Discovery of novel and more efficient synthetic routes. |

| Reaction Optimization | Bayesian optimization and design of experiments. | Improved reaction yields and accelerated development timelines. |

Expanding the Scope of Late-Stage Fluorination to Diverse Naphthalene-Based Structures

Late-stage fluorination, the introduction of fluorine atoms into complex molecules at a late point in their synthesis, is a highly valuable strategy in drug discovery and materials science. A key future direction is to expand the scope of late-stage fluorination to a broader range of naphthalene-based structures.

While methods for the late-stage fluorination of some aromatic systems are well-developed, their application to the naphthalene core can be challenging due to issues of regioselectivity and functional group compatibility. Future research will focus on developing new and more general late-stage fluorination methods that can tolerate a wide variety of functional groups. This includes the creation of novel catalysts and reagents for C-H fluorination and fluoromethylation. The ability to selectively introduce fluorine and fluoromethyl groups into complex naphthalene scaffolds will greatly enhance the ability to fine-tune the properties of these molecules for specific applications.

Q & A

Basic: What are the primary synthetic routes for 2-Fluoro-1-(fluoromethyl)naphthalene, and how can purity be optimized?

Answer:

The synthesis typically involves halogenation or fluoromethylation of naphthalene derivatives. For example, fluorination of 1-methylnaphthalene using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled anhydrous conditions can yield fluorinated products. Purity optimization requires:

- Chromatographic separation (e.g., HPLC with C18 columns) to isolate isomers.

- Spectroscopic validation (¹H/¹⁹F NMR, GC-MS) to confirm structural integrity.

- Thermogravimetric analysis (TGA) to assess thermal stability and residual solvents.

Refer to fluorination protocols for analogous compounds (e.g., 1-fluoronaphthalene) for methodological parallels .

Basic: Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

Answer:

Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Detects volatile impurities and quantifies isomer ratios.

- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline forms.

- Differential Scanning Calorimetry (DSC): Measures melting points and phase transitions (e.g., purity-dependent melting ranges).

- FT-IR Spectroscopy: Identifies functional groups (C-F stretch at ~1100–1200 cm⁻¹).

Data from structurally similar fluoronaphthalenes (e.g., 1-fluoronaphthalene’s density: 1.1322 g/mL) provide benchmarks for comparison .

Advanced: How can contradictory toxicity data for fluorinated naphthalenes be resolved in mechanistic studies?

Answer: Contradictions often arise from species-specific metabolic pathways or exposure route variability. To address this:

- Systematic Review Frameworks: Apply ATSDR’s risk-of-bias assessment (Table C-7) to evaluate experimental animal studies for dose randomization and allocation concealment .

- In Vitro/In Vivo Correlation: Compare hepatic CYP450-mediated metabolism in human cell lines (e.g., HepG2) vs. rodent models to identify interspecies differences .

- Biomarker Validation: Quantify urinary 1-naphthol glucuronide as a biomarker for exposure consistency across studies .

Advanced: What methodologies are recommended for studying the catalytic degradation of this compound in environmental systems?

Answer:

- Catalytic Filter Systems: Use nickel-based catalysts at >800°C to decompose fluorinated aromatics, monitoring pseudo-first-order kinetics for reaction rate constants .

- Gas Chromatography with Flame Ionization Detection (GC-FID): Track degradation intermediates (e.g., fluorobenzene derivatives).

- Competitive Inhibition Studies: Introduce H₂S to assess catalyst poisoning effects on active sites .

- Computational Modeling: Apply DFT calculations to predict adsorption energies on catalyst surfaces.

Basic: What are the known mechanisms of acute toxicity for fluorinated naphthalenes in mammalian systems?

Answer:

- Metabolic Activation: CYP450 enzymes oxidize the naphthalene ring, forming reactive epoxides that bind to cellular proteins/DNA.

- Oxidative Stress: Quinone metabolites generate ROS, causing lipid peroxidation (measured via malondialdehyde assays).

- Hemolytic Effects: Even in non-G6PD-deficient models, metabolites disrupt erythrocyte membranes (observe via in vitro hemolysis assays) .

Advanced: How can computational models predict the environmental fate of this compound?

Answer:

- QSAR Modeling: Use octanol-water partition coefficients (log P) from analogous compounds (e.g., 1-methylnaphthalene log P = 3.87) to estimate bioaccumulation potential.

- Molecular Dynamics Simulations: Model interactions with soil organic matter to predict adsorption/leaching behavior.

- Tropospheric Degradation: Calculate OH radical reaction rate constants using EPI Suite™ to estimate atmospheric half-life .

Advanced: What experimental designs mitigate confounding variables in inhalation toxicity studies of fluorinated naphthalenes?

Answer:

- Exposure Chambers: Use whole-body inhalation systems with real-time aerosol monitoring (e.g., SMPS for particle size distribution).

- Control Groups: Include sham-exposed animals to differentiate effects from handling stress.

- Dose-Response Curves: Test multiple exposure durations (acute vs. subchronic) and concentrations (e.g., 10–100 ppm) to identify NOAEL/LOAEL thresholds .

Basic: What are the critical parameters for storing this compound to prevent degradation?

Answer:

- Temperature: Store at –20°C in amber vials to minimize photolytic decomposition.

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers, as hydrolysis can occur at C-F bonds in humid conditions.

- Inert Atmosphere: Argon or nitrogen purging prevents oxidative side reactions .

Advanced: How can isotopic labeling resolve metabolic pathways of this compound?

Answer:

- ¹⁸O/²H Labeling: Track epoxide formation via LC-MS/MS analysis of labeled metabolites.

- Radiotracer Studies: Administer ¹⁴C-labeled compound to quantify biliary vs. urinary excretion ratios in perfused liver models.

- NMR-based Flux Analysis: Map metabolic intermediates in real-time using ¹³C-enriched substrates .

Advanced: What strategies address conflicting data in genotoxicity assays for fluorinated naphthalenes?

Answer:

- Ames Test Variants: Use TA98 and TA100 strains with/without S9 metabolic activation to assess frameshift vs. base-pair mutations.

- Comet Assay Optimization: Standardize lymphocyte isolation protocols to reduce false positives from mechanical DNA damage.

- Dose-Range Finding: Avoid cytotoxicity thresholds (e.g., >80% cell viability) that skew micronucleus assay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.